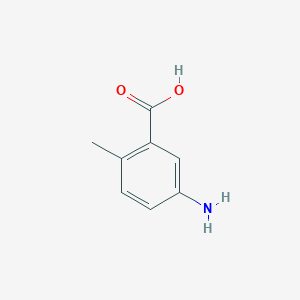

5-Amino-2-methylbenzoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXVZWAWYKMFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438815 | |

| Record name | 5-amino-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-04-2 | |

| Record name | 5-Amino-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Applications in Advanced Materials Science

The unique structure of 5-Amino-2-methylbenzoic acid allows for its use as a component in the development of novel materials. Its ability to act as a ligand for metal ions has led to research into its use for forming Metal-Organic Frameworks (MOFs), which are porous materials with potential applications in gas storage and separation. smolecule.com However, a significant area of its application lies in bioconjugation strategies for creating functional biomaterials.

Bioconjugation Strategies

Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. The dual functionality of this compound makes it a suitable candidate for such strategies. The amino group can react with acyl chlorides, while the carboxylic acid group can be activated to react with amines or alcohols, making it a versatile linker. chemimpex.comsmolecule.com

The carboxylic acid group (-COOH) is a key functional handle for attaching this compound to various biomolecules. vulcanchem.com This is particularly relevant in peptide synthesis and the modification of proteins. sigmaaldrich.com

A primary method for this coupling is the formation of a stable amide bond . researchgate.net This reaction typically involves activating the carboxylic acid using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in combination with N-hydroxysuccinimide (NHS). The activated acid can then react with a primary amine, such as the side chain of a lysine (B10760008) residue in a protein, to form a robust amide linkage. vulcanchem.comnih.gov This is a foundational technique in the development of peptide-based therapeutics and other modified biomaterials. chemimpex.com

Another strategy is the formation of ester bonds . The carboxylic acid can react with an alcohol, such as those found on polymer backbones, to form an ester linkage. This type of bond is often explored in the creation of prodrugs, where the bond is designed to be hydrolyzed under specific physiological conditions to release the active molecule. smolecule.com

Modern bioconjugation techniques have also expanded the toolkit for carboxylic acid modification. For instance, tetrazole-based probes can be used in reactions to link molecules to carboxylic acids under specific conditions. researchgate.net

Table 1: Coupling Reactions via Carboxylic Acid Moiety

| Coupling Reaction | Reacting Partner on Biomolecule | Bond Formed | Typical Reagents | Application Context |

|---|---|---|---|---|

| Amidation | Primary Amine (e.g., Lysine) | Amide | EDC/NHS, DCC | Peptide Synthesis, Protein Labeling |

| Esterification | Hydroxyl Group (e.g., Serine, Polymer) | Ester | Acid/Alcohol Condensation | Polymeric Prodrugs, Material Science |

| Tetrazole Chemistry | Specific Probes | Covalent Adduct | Tetrazole-based Reagents | Biomolecule Labeling |

Applications in Drug Delivery Systems

The ability to conjugate this compound to larger molecules or polymers is highly relevant for designing advanced drug delivery systems. researchgate.net The goal of such systems is to control the release of a therapeutic agent, targeting it to specific sites in the body and improving its efficacy. scialert.netnih.gov

One major application is the development of polymeric prodrugs . researchgate.net In this approach, a therapeutic agent derived from or containing the this compound structure is covalently linked to a biocompatible polymer carrier, such as chitosan (B1678972). scialert.net The linkage, often an ester or amide bond, is designed to be stable during circulation but cleavable at the target site (e.g., by specific enzymes or pH changes), releasing the drug. scialert.net For example, studies with the similar compound p-aminobenzoic acid (PABA) have shown that conjugation to a chitosan polymer can be used to target drug delivery to the large intestine, as the polymer is degraded by local microorganisms. scialert.net

Another key area is the construction of antibody-drug conjugates (ADCs) . While not directly studied with this compound, the principles of its conjugation chemistry are applicable. In an ADC, a potent drug is linked to an antibody that specifically recognizes a target on diseased cells, such as cancer cells. The carboxylic acid moiety of a linker molecule can be used to attach the drug, enabling this targeted delivery strategy.

Table 2: Drug Delivery System Concepts

| Delivery System | Core Concept | Role of Carboxylic Acid Moiety | Potential Advantage |

|---|---|---|---|

| Polymeric Prodrug | Drug is covalently attached to a polymer backbone. researchgate.net | Forms a cleavable ester or amide bond with the polymer. scialert.net | Controlled release, targeted delivery (e.g., to the colon). scialert.net |

| Antibody-Drug Conjugate (ADC) | Drug is linked to a target-specific antibody. | Serves as an attachment point for the linker-drug complex. | High target specificity, reduced systemic toxicity. |

Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the bonding and functional groups within a molecule. For 5-Amino-2-methylbenzoic acid, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy have been employed to elucidate its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands that correspond to the various functional groups present in the molecule. The spectrum was recorded using an Attenuated Total Reflectance (ATR) technique on a Bruker Tensor 27 FT-IR instrument. spectrabase.comnih.gov

Key vibrational frequencies and their assignments are detailed in the table below. The presence of a broad band in the 3100-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1700 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected in the 3400-3200 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹.

| Wavenumber (cm⁻¹) | Assignment |

| 3169, 3091 | Aromatic C-H Stretching |

| 2921 | Asymmetric CH₃ Stretching |

| 2479 | O-H Stretching (Carboxylic Acid) |

| 1717 | C=O Stretching (Carboxylic Acid) |

| 1676, 1625 | N-H Bending |

| 1585, 1505 | Aromatic C=C Stretching |

| 1444 | CH₃ Bending |

| 1400, 1371 | C-O-H Bending |

| 1296, 1277, 1233, 1210, 1196 | C-N Stretching, C-C Stretching |

| 987 | Out-of-plane C-H Bending |

Data sourced from similar ureido-benzoic acids and general spectroscopic principles as specific assignments for this compound were not fully available in the provided search results. rsc.org

Fourier Transform Raman (FT-Raman) Spectroscopy

The FT-Raman spectrum is expected to show strong bands for the aromatic ring vibrations and the C-C backbone. The symmetric stretching of the carboxylate group, if the molecule exists as a zwitterion, would also be a prominent feature. The C-H stretching vibrations of the methyl group and the aromatic ring are also observable.

Detailed assignments for the FT-Raman spectrum of this compound are not extensively documented in the provided search results. However, based on the principles of Raman spectroscopy and studies on similar molecules like 5-amino-2-chlorobenzoic acid and methyl benzoate, the key vibrations can be inferred. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR have been used to characterize this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

| Proton | Chemical Shift (ppm) | Multiplicity |

| -COOH | ~12.0 (broad s) | Singlet |

| Aromatic-H | 6.5 - 7.5 (m) | Multiplet |

| -NH₂ | ~5.3 (broad s) | Singlet |

| -CH₃ | ~2.3 (s) | Singlet |

Note: The exact chemical shifts can vary depending on the solvent used. The data presented is a generalized representation based on typical values for similar structures. rsc.orgrsc.org For instance, in DMSO-d₆, the carboxylic acid proton of a similar benzoic acid derivative appears around 12.45 ppm, the amine protons around 5.29 ppm, and the aromatic protons in the 6.7-7.2 ppm range. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in this compound. Due to the substitution pattern on the benzene (B151609) ring, all six aromatic carbons are expected to be chemically non-equivalent, in addition to the carboxyl and methyl carbons.

| Carbon | Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~168-170 |

| C-NH₂ | ~145-150 |

| C-COOH | ~120-125 |

| Aromatic C | ~110-140 |

| C-CH₃ | ~135-140 |

| -CH₃ | ~17-22 |

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration. The provided data is based on general ranges for substituted benzoic acids. rsc.orgdocbrown.infofiu.edu For example, the carboxyl carbon in benzoic acid derivatives typically resonates around 168 ppm. rsc.org The carbons attached to the amino and methyl groups will have their chemical shifts significantly influenced by these substituents.

Electronic Spectroscopy

Electronic spectroscopy, specifically UV-Visible spectroscopy, provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The aromatic ring and the carbonyl group of the carboxylic acid are the primary chromophores. The amino group acts as an auxochrome, which can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity.

In a study of similar amino-methylbenzoic acid derivatives, the UV-Visible absorption spectra were recorded in DMSO. researchgate.net The electronic transitions typically result in peaks in the ultraviolet region. For benzoic acid itself, electronic transitions are observed which are interpreted as singlet absorptions. acs.org The presence of the amino and methyl groups on the benzoic acid ring in this compound will modify the energies of these transitions.

A detailed experimental UV-Visible spectrum for this compound was not available in the provided search results. However, it is anticipated that the spectrum would exhibit characteristic absorptions related to the substituted benzene ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is dictated by its chromophores: the benzene ring, the amino (-NH₂) group, and the carboxylic acid (-COOH) group.

The aromatic ring gives rise to intense π→π* transitions, typically observed below 300 nm. The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group, acting as auxochromes, can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increase the absorption intensity. Additionally, the non-bonding electrons on the oxygen atoms of the carboxyl group and the nitrogen atom of the amino group can undergo n→π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands.

While specific experimental λmax values for this compound are not extensively reported in foundational literature, studies on closely related molecules, such as azo dyes synthesized from amino-methylbenzoic acids, show strong absorptions in the visible range (485-499 nm) due to the extended conjugation of the azo group. sci-hub.se This indicates that the aminobenzoic acid moiety contributes significantly to the electronic structure of resulting derivatives.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, confirming the molecular weight and providing structural information through fragmentation patterns. The molecular formula of this compound is C₈H₉NO₂, corresponding to a monoisotopic mass of 151.0633 atomic mass units. nih.gov

In mass spectrometry analysis, the compound would initially form a molecular ion ([M]⁺) at m/z 151. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (•OH) to form an acylium ion ([M-17]⁺), and the loss of the entire carboxyl group (•COOH) to form a phenyl-type ion ([M-45]⁺). docbrown.info For this compound, this would correspond to expected fragments at m/z 134 and m/z 106, respectively. The latter fragment, the 4-methylanilinium ion, could be a prominent peak. Another possible fragmentation is the loss of a water molecule ([M-18]⁺), particularly in chemical ionization, leading to a peak at m/z 133.

Predicted collision cross-section (CCS) data, which relates to the ion's shape in the gas phase, provides another layer of molecular confirmation.

| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 152.07060 | 129.2 |

| [M+Na]⁺ | 174.05254 | 137.6 |

| [M-H]⁻ | 150.05604 | 131.8 |

| [M+H-H₂O]⁺ | 134.06058 | 124.0 |

| [M]⁺ | 151.06277 | 127.4 |

Data sourced from PubChemLite. uni.lu

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of this writing, a complete single-crystal X-ray diffraction study for this compound is not available in the public domain literature. However, analysis of structurally similar compounds provides insight into the expected structural features. For example, the crystal structure of 5-Amino-2-methylbenzenesulfonamide, a related derivative, has been resolved. nih.gov It crystallizes in the orthorhombic system in the space group Iba2, with unit cell parameters of a = 10.679 Å, b = 22.431 Å, and c = 7.1980 Å. nih.gov In this structure, intermolecular N-H···O hydrogen bonds link the molecules into a three-dimensional network. nih.gov

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis

HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant parameter for assessing molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For aminobenzoic acid derivatives, the HOMO is often localized on the amino group and the benzene (B151609) ring, indicating these are the primary sites for electron donation. icm.edu.pl Conversely, the LUMO is typically centered on the carboxylic acid group and the benzene ring, suggesting these are the electron-accepting regions. icm.edu.plresearchgate.net The HOMO-LUMO energy gap for a related compound, 4-(carboxyamino)-benzoic acid, was calculated to be 5.0 eV, indicating a stable structure. actascientific.com The energies of HOMO and LUMO for this compound were found to be -6.82 eV and -1.82 eV, respectively. actascientific.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.82 |

| ELUMO | -1.82 |

| Energy Gap | 5.0 |

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized picture of chemical bonding and electron distribution within a molecule. wikipedia.org It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of charge delocalization and intramolecular charge transfer (ICT). jocpr.com The stabilization energy associated with these interactions, denoted as E(2), indicates the strength of the delocalization. wisc.edu

In molecules like aminobenzoic acids, significant delocalization occurs from the lone pair of the nitrogen atom in the amino group to the antibonding orbitals of the benzene ring. jocpr.com This charge transfer contributes to the stability of the molecule. jocpr.com NBO analysis can also reveal the hybridization of atomic orbitals involved in bonding. For instance, in dication magnesium complexes with water ligands, the donation from the p-orbitals of the oxygen lone pairs to the metal's orbitals is a key stabilizing interaction. aimspress.com The partial charges on atoms calculated through NBO analysis, known as natural population analysis (NPA), offer insights into the charge distribution and potential for ionic character in bonds. escholarship.org

Electrostatic Potential Maps (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. actascientific.comuni-muenchen.de The MEP surface is color-coded to represent different potential values; regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. uni-muenchen.de

Vibrational Frequency Analysis and Spectral Simulation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and bonding within a molecule. nih.gov Computational methods, such as Density Functional Theory (DFT), are frequently used to simulate the vibrational spectra of molecules. mdpi.com These theoretical calculations help in the assignment of observed vibrational bands to specific molecular motions. mdpi.com

For aminobenzoic acid derivatives, characteristic vibrational modes include the stretching and bending vibrations of the amino (NH2) and carboxylic acid (COOH) groups, as well as the vibrations of the benzene ring. nih.govmdpi.com For example, the O-H stretching vibration of the carboxylic acid group is typically observed as a broad band in the FT-IR spectrum. mdpi.com The symmetric and asymmetric stretching vibrations of the NH2 group are also key identifying features. icm.edu.pl Theoretical calculations, often scaled to better match experimental data, can accurately predict the frequencies and intensities of these vibrational modes. nih.govmdpi.com

NMR Chemical Shift Predictions and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. researchgate.net Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict the 1H and 13C NMR chemical shifts of molecules. researchgate.net

Theoretical predictions of NMR chemical shifts for aminobenzoic acids and their derivatives generally show good correlation with experimental data. researchgate.net The chemical shifts of the protons and carbons in the benzene ring are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. researchgate.net Discrepancies between calculated and experimental shifts can often be attributed to solvent effects and intermolecular interactions present in the experimental conditions but not always fully accounted for in the gas-phase theoretical calculations. liverpool.ac.uk

| Carbon Atom | Experimental | Theoretical (DFT/B3LYP) |

|---|---|---|

| C1 | 171.8 | 170.5 |

| C2 | 117.4 | 116.9 |

| C3 | 135.2 | 134.8 |

| C4 | 119.1 | 118.7 |

| C5 | 131.9 | 131.5 |

| C6 | 115.3 | 114.9 |

Aromaticity Studies (e.g., HOMA Analysis)

The aromaticity of the benzene ring in 5-Amino-2-methylbenzoic acid can be computationally assessed using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system and values less than 1 signify a deviation from aromaticity.

For substituted benzoic acids, the presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups can influence the electron distribution and geometry of the benzene ring, thereby affecting its aromaticity. Computational studies on quinones, which also possess cyclic conjugated systems, have utilized HOMA analysis to quantify changes in aromaticity upon substitution. researchgate.net Similar analyses can provide insights into the degree of aromatic character retained in the benzene ring of this compound.

Research Applications in Medicinal Chemistry and Pharmaceutical Sciences

Role as Pharmaceutical Intermediates and Building Blocks

5-Amino-2-methylbenzoic acid, also known as 5-amino-o-toluic acid, is a valuable aromatic amino acid derivative in the pharmaceutical industry. chemimpex.com Its structure, featuring an amino group and a carboxylic acid group on a methyl-substituted benzene (B151609) ring, provides two reactive sites for chemical derivatization. biosynth.com This makes it an essential starting material for the synthesis of more complex molecules with desired pharmacological properties. chemimpex.com The compound's stability and reactivity make it an ideal building block in the development of new drugs. chemimpex.com

Its utility as an intermediate is highlighted in the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, it is a key precursor in the production of quinazoline (B50416) derivatives, a class of compounds known for their broad spectrum of biological activities. daneshyari.comresearchgate.netnih.gov The amino and carboxylic acid moieties can participate in various chemical reactions, including acylation, amidation, and cyclization, allowing for the construction of diverse molecular architectures. chemimpex.com This versatility has established this compound as a crucial component in the drug discovery and development pipeline. chemimpex.com

Development of Novel Therapeutic Agents

The structural scaffold of this compound has been exploited to develop a range of therapeutic agents with distinct pharmacological profiles.

Derivatives of aminobenzoic acids have shown potential as anti-inflammatory agents, primarily through the inhibition of enzymes like cyclooxygenase (COX), which are involved in the inflammatory cascade. researchgate.net While direct studies on this compound derivatives as anti-inflammatory agents are emerging, the broader class of aminobenzoic acid derivatives has been investigated for this purpose. nih.gov For example, the synthesis of N-benzylidene anthranilic acid derivatives, which share a similar structural motif, has yielded compounds with significant anti-inflammatory and analgesic activities. nih.gov The anti-inflammatory properties of benzoic acid derivatives are often attributed to their ability to interfere with the production of pro-inflammatory mediators. researchgate.net Research in this area suggests that modifications of the amino and carboxylic acid groups of this compound could lead to the discovery of potent anti-inflammatory drugs. chemimpex.com

The search for new antimicrobial agents is a critical area of pharmaceutical research, and this compound derivatives are being explored for their potential in this field. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. scholarsresearchlibrary.com Research has shown that azo dyes synthesized from amino-methylbenzoic acids exhibit biological activities, including antimicrobial effects. researchgate.net The incorporation of the this compound scaffold into larger molecules can enhance their ability to inhibit the growth of various microorganisms. scholarsresearchlibrary.com For instance, the synthesis of ester and amide derivatives of para-amino benzoic acid, a structural isomer, has resulted in compounds with notable antibacterial and antifungal activity. scholarsresearchlibrary.com This suggests that similar derivatization of this compound could yield novel and effective antimicrobial agents.

One of the most promising areas of research for this compound derivatives is in the development of anticancer agents. researchgate.net A notable example is the synthesis of quinazoline derivatives. In one study, 2-amino-5-methylbenzoic acid was treated with butyl isothiocyanate to form a 2-thioxoquinazolin-4-one derivative. daneshyari.comresearchgate.netnih.govsemanticscholar.org Further modifications of this scaffold led to a series of compounds that were evaluated for their cytotoxic activity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines. daneshyari.comresearchgate.netnih.govsemanticscholar.org

Several of these quinazoline derivatives exhibited significant anticancer activity, with some compounds being more potent than the standard drug, gefitinib. daneshyari.comresearchgate.netnih.gov Specifically, compounds 21, 22, and 23 in the study demonstrated IC₅₀ values ranging from 1.85 to 2.81 μM against the tested cancer cell lines. researchgate.netnih.gov These findings underscore the potential of this compound as a scaffold for the design of novel and effective anticancer drugs. researchgate.netnih.govresearchgate.net The epidermal growth factor receptor (EGFR) is often the target for this class of compounds. daneshyari.com

Table 1: Cytotoxicity of Quinazoline Derivatives of this compound

| Compound | HeLa IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) |

|---|---|---|

| Gefitinib (Standard) | 4.3 | 28.3 |

| Compound 21 | 2.81 | 2.15 |

| Compound 22 | 1.85 | 2.33 |

| Compound 23 | 2.11 | 1.98 |

Data sourced from Abuelizz, et al. (2017). daneshyari.comresearchgate.netnih.gov

Derivatives of aminobenzoic acids are also being investigated as potential inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease. mdpi.com While specific research on this compound derivatives as cholinesterase inhibitors is still developing, studies on related aminobenzoic acid analogs have shown promising results. nih.gov For instance, the synthesis of novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives has led to compounds with potent inhibitory effects on AChE. nih.govsci-hub.se The evaluation of p- and m-aminobenzoic acid derivatives has suggested that the position of the amino group can significantly influence the inhibitory activity. mdpi.com These findings provide a rationale for exploring derivatives of this compound as potential therapeutic agents for neurodegenerative disorders.

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. For derivatives of this compound, SAR studies have provided valuable insights into how different structural modifications influence their biological activity.

In the context of anticancer quinazoline derivatives, SAR studies revealed that the nature of the substituent at various positions of the quinazoline ring system plays a significant role in their cytotoxicity. nih.govmdpi.com For example, the introduction of a benzyl (B1604629) group at the N-3 position and specific thioether side chains at the C-2 position of the quinazolinone core, derived from 2-amino-5-methylbenzoic acid, led to compounds with enhanced anticancer potency. daneshyari.comresearchgate.netnih.govsemanticscholar.org The presence of a methyl group at the C-6 position, originating from the starting material, also appears to be a favorable feature for activity. mdpi.com

For benzoic acid derivatives in general, SAR studies have shown that the position and nature of substituents on the aromatic ring can dramatically affect their biological properties, including anti-sickling, antimicrobial, and enzyme inhibitory activities. iomcworld.com For instance, the position of hydroxyl and methoxy (B1213986) groups on the benzoic acid ring has been shown to influence the inhibitory activity against α-amylase. iomcworld.com These studies highlight the importance of systematic structural modifications of the this compound scaffold to optimize its therapeutic potential for various diseases.

Molecular Target Identification and Mechanism of Action Studies

Understanding how a compound interacts with biological targets is fundamental to drug discovery. For this compound and its derivatives, research has focused on identifying their molecular targets, primarily through enzyme inhibition and receptor binding studies, to elucidate their mechanisms of action.

The aminobenzoic acid scaffold is a well-established feature in the design of enzyme inhibitors. Derivatives of aminobenzoic acid have been extensively studied for their ability to inhibit a range of enzymes, highlighting the potential of compounds like this compound in this arena. For instance, research into cholinesterase inhibition, a key strategy in managing Alzheimer's disease, has shown that aminobenzoic acid derivatives can be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Although studies may not focus exclusively on the 5-amino-2-methyl isomer, the findings for related compounds are significant. A 2021 study on a series of aminobenzoic acid derivatives demonstrated their potential, with some compounds exhibiting IC₅₀ values in the low micromolar range against these enzymes.

Similarly, the broader class of benzoic acid derivatives has been investigated as inhibitors of other enzymes, such as tyrosinase and trans-sialidase. Kinetic analysis of aminobenzoic acids against mushroom tyrosinase has revealed non-competitive inhibition mechanisms. Such studies underscore the capacity of the aminobenzoic acid structure to interact with and modulate the activity of various enzymes, suggesting that this compound could serve as a valuable starting point for developing specific enzyme inhibitors.

| Compound Class | Target Enzyme | Inhibition Value (IC₅₀) | Binding Energy (ΔG) | Reference |

|---|---|---|---|---|

| Aminobenzoic Acid Derivative (5b) | Acetylcholinesterase (AChE) | 1.66 ± 0.03 µM | -9.54 Kcal mol⁻¹ | acs.org |

| Aminobenzoic Acid Derivative (2c) | Butyrylcholinesterase (BChE) | 2.67 ± 0.05 µM | -5.53 Kcal mol⁻¹ | acs.org |

| 2-aminobenzoic acid | Tyrosinase (Monophenolase) | Ki = 5.15 µM | N/A | glpbio.com |

| 4-aminobenzoic acid | Tyrosinase (Monophenolase) | Ki = 3.8 µM | N/A | glpbio.com |

The structural framework of aminobenzoic acid is also integral to the design of ligands that bind to specific receptors. While direct receptor binding data for this compound is not extensively documented, studies on closely related analogues demonstrate the principle. For example, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and identified as potent agonists and antagonists for serotonin (B10506) 5-HT₄ receptors. acs.org

In these studies, compounds with a benzoic acid core showed nanomolar affinity for the 5-HT₄ receptor. acs.org The introduction of different substituents onto the core structure dramatically influenced their pharmacological profile, shifting them from agonists to antagonists. acs.org This highlights the sensitivity of receptor binding to the chemical modifications of the aminobenzoic acid scaffold. Such research provides a strong rationale for exploring this compound as a template for developing novel receptor ligands, where the specific placement of the amino and methyl groups could be fine-tuned to achieve desired affinity and selectivity for a given receptor target. acs.org

Pharmacophore Development and Drug Design Strategies

This compound serves as a valuable building block in drug design and pharmacophore modeling. chemimpex.comchemicalbook.com A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. The structure of this compound, with its defined spatial orientation of a hydrogen bond donor (amino group), a hydrogen bond acceptor/anionic center (carboxylic acid), and a hydrophobic feature (methyl group), makes it an important reagent in constructing more complex molecules with specific therapeutic actions. chemimpex.comresearchgate.net

Its utility is evident in its application as a synthetic intermediate for targeted therapies. For instance, it is used as a reagent in the synthesis of dihydroxyphenyl amides that function as Hsp90 inhibitors and in the creation of 2,5-diaminopyrimidine (B1361531) inhibitors of Bruton's tyrosine kinase (BTK), which have potential in cancer drug development. chemicalbook.commdpi.com These examples show how the this compound fragment is incorporated into a larger molecular design to fulfill the structural requirements of a pharmacophore model for a specific biological target, contributing to the development of treatments for cancer and inflammatory diseases.

Biotransformation and Metabolic Pathway Studies

Investigating the biotransformation and metabolic pathways of a compound is crucial for understanding its in vivo fate, efficacy, and potential for modification. While specific metabolic studies on this compound are limited, extensive research on substituted benzoic acids provides a strong predictive framework for its metabolism. The primary metabolic routes for benzoic acids in mammals are Phase II conjugation reactions, specifically forming either a glucuronide ester or a glycine (B1666218) amide conjugate. nih.gov

A study on a series of substituted benzoic acids in rats revealed that the dominant metabolic pathway is determined by the compound's physicochemical properties. nih.gov The presence and position of substituents like methyl and amino groups influence this outcome. For example, many methylbenzoic acids primarily form glycine conjugates. nih.gov Research on other aminobenzoate compounds, such as the UV-filter 2-ethylhexyl 4-dimethylaminobenzoate, shows that metabolism can also proceed via hydrolysis of ester bonds and subsequent demethylation of the amino group. rsc.org Based on these findings, the metabolism of this compound is expected to be dominated by glycine conjugation or glucuronidation, with the potential for other minor oxidative pathways. Understanding these pathways is critical for drug development, as metabolism can significantly impact a compound's bioavailability and duration of action.

Synergistic Effects with Other Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a growing area of interest in pharmaceutical sciences. The structure of this compound, combining features of a phenolic acid and an amino acid, suggests potential for synergistic interactions, particularly in the context of antioxidant activity.

Studies using techniques like cyclic voltammetry have been employed to evaluate the synergistic antioxidant effects between phenolic compounds and amino acids. mdpi.comresearchgate.net These investigations have shown that mixed solutions of phenols and amino acids can result in an improved antioxidant potential compared to the individual components. mdpi.com This synergy often arises from the ability of one compound to regenerate the antioxidant capacity of the other. The presence of both an amino group and a carboxylic acid on a benzene ring in this compound provides a structural basis for such interactions. nih.gov While direct studies of synergistic drug combinations involving this specific molecule are not widely reported, the foundational research on related structures suggests that it could be a candidate for use in combination therapies to enhance therapeutic outcomes, particularly in conditions associated with oxidative stress. chemimpex.comnih.gov

This compound: A Key Component in Advanced Materials Science

Introduction

This compound, a bifunctional aromatic compound, is garnering significant attention in the field of advanced materials science. Its unique molecular architecture, featuring both a carboxylic acid and an amino group, allows it to serve as a versatile building block in the synthesis of high-performance polymers and sophisticated porous materials. This article explores the research applications of this compound, focusing on its role in enhancing the properties of polymer systems and its function as a critical ligand in the creation of metal-organic frameworks (MOFs).

Research Applications in Analytical and Biochemical Research

Analytical Standards in Chromatographic Techniques

In analytical chemistry, the purity and known characteristics of a compound are paramount for its use as a standard. 5-Amino-2-methylbenzoic acid serves as an analytical standard in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). moca.net.ua In this capacity, a precisely weighed amount of the high-purity compound is used to create a standard solution of known concentration.

This standard solution is then injected into the chromatograph to determine its retention time—the time it takes to travel through the chromatographic column. This value serves as a reliable reference point for identifying and quantifying this compound in complex mixtures. By comparing the peak area of the standard to the peak area of the compound in a sample of unknown concentration, researchers can accurately determine the quantity of the substance in the sample. moca.net.ua The reliability of this compound as a standard is supported by its commercial availability in high purity, often ≥98%, as determined by HPLC and titrimetric analysis. moca.net.uanih.gov

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2840-04-2 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | Off-white to beige or light orange powder/crystalline |

| Melting Point | 192-201 °C |

| Purity | ≥98% (HPLC) |

| Solubility | Slightly soluble in DMSO and very slightly soluble in heated ethyl acetate (B1210297) |

This table contains data sourced from multiple references. moca.net.uanih.govresearchgate.netresearchgate.net

Reagent in Biochemical Assays

The chemical reactivity of this compound makes it a valuable reagent in various biochemical assays designed to investigate complex biological processes. moca.net.ua

As an aromatic amino acid derivative, this compound is utilized in studies focusing on amino acid metabolism. moca.net.ua Researchers can introduce this compound into biological systems to probe the pathways and enzymes involved in the processing of amino acids. Its structural similarity to endogenous amino acids allows it to act as a substrate or an inhibitor in enzymatic reactions, providing insights into metabolic regulation and the mechanisms of metabolic disorders.

The compound finds application in protein synthesis research, particularly in the area of peptide synthesis. ajrconline.orgresearchgate.net The presence of both a carboxylic acid group and an amino group allows it to mimic natural amino acids and be incorporated into peptide chains through solid-phase or solution-phase peptide synthesis. This application is crucial for creating custom peptides, which are used to study protein structure, function, and interactions. The related compound, 2-Amino-5-methylbenzoic acid (5-methylanthranilic acid), is also noted for its use in solution-phase peptide synthesis. researchgate.net

Spectrophotometric Determination Methods

While specific studies detailing the spectrophotometric determination of this compound are not prevalent, its structural features make it amenable to well-established analytical methods used for similar compounds. Aromatic primary amines can be quantified using colorimetric methods based on diazotization-coupling reactions. moca.net.uaajrconline.orguobaghdad.edu.iq

This method would theoretically involve two main steps:

Diazotization: The primary amino group of this compound would be reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. moca.net.uaajrconline.org

Coupling: The resulting diazonium salt would then be coupled with a suitable aromatic compound, such as a phenol (B47542) or another amine (e.g., chromotropic acid or phloroglucinol), in an alkaline medium. ajrconline.org This reaction produces a highly colored azo dye.

The intensity of the color of the resulting azo dye is directly proportional to the concentration of the original compound. This allows for quantification by measuring the absorbance of the solution at a specific wavelength (λmax) using a UV-Visible spectrophotometer. moca.net.uauobaghdad.edu.iq This technique is widely applied to other aminobenzoic acids and related pharmaceuticals. ajrconline.orgrjptonline.orgyu.edu.jo

Another potential spectrophotometric method involves the formation of charge-transfer (CT) complexes. Aminobenzoic acids can act as electron donors and react with electron acceptors (π-acceptors) like o-chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form intensely colored CT complexes. researchgate.netsphinxsai.comnih.gov The absorbance of this colored complex can then be measured to determine the concentration of the analyte.

Modeling Biological Systems

This compound and its derivatives are used in the computational modeling of biological systems to predict and understand molecular interactions. For instance, studies on isatin-aminobenzoic acid hybrids have employed molecular modeling to investigate their potential as antibacterial agents. smolecule.com Similarly, research on azo dyes derived from amino-methylbenzoic acids has utilized Density Functional Theory (DFT) studies to evaluate molecular structures and electronic properties, which are then correlated with their observed biological activities, such as antimicrobial effects. researchgate.net

These modeling studies help in rational drug design by predicting how the molecule might bind to a specific biological target, such as an enzyme or a receptor. The structural features of this compound can be modified in silico to optimize these interactions, guiding the synthesis of new compounds with enhanced biological activity. Limited research also suggests that the compound itself may possess biological activity, making it a candidate for such modeling studies to explore its therapeutic potential.

Table 2: Summary of Research Applications

| Research Area | Application of this compound |

|---|---|

| Analytical Chemistry | Used as a certified reference material and analytical standard for identification and quantification in chromatographic methods like HPLC. moca.net.ua |

| Biochemical Assays | Serves as a reagent in studies of amino acid metabolism and as a building block in peptide synthesis for protein research. moca.net.uaajrconline.org |

| Spectrophotometry | Potential for quantification via diazotization-coupling reactions or charge-transfer complex formation due to its aromatic amine structure. ajrconline.orgsphinxsai.com |

| Biological Modeling | Used as a scaffold in computational studies to design and predict the biological activity of novel therapeutic agents. researchgate.netsmolecule.com |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for synthesizing 5-Amino-2-methylbenzoic acid and its derivatives is a key area of ongoing research. acs.orgnih.gov Traditional chemical synthesis often involves multiple steps and may utilize harsh reagents. mdpi.com Consequently, there is a significant push towards developing more streamlined and environmentally friendly synthetic routes.

One emerging trend is the application of biocatalysis and microbial production systems. acs.orgnih.govmdpi.com Researchers are exploring the use of engineered microorganisms to produce aminobenzoic acid derivatives from simple carbon sources like glucose. mdpi.com This biosynthetic approach, which leverages enzymatic reactions, offers the potential for more sustainable and selective production compared to conventional chemical methods. mdpi.com For instance, the reversal of the β-oxidative phenylpropanoid degradation pathway in recombinant Corynebacterium glutamicum has been investigated for the production of polyphenols from benzoic acids, demonstrating the feasibility of non-traditional biosynthetic routes. acs.orgnih.gov

Another area of interest is the development of novel catalytic systems to improve the efficiency and selectivity of existing chemical syntheses. This includes the exploration of new catalysts that can facilitate the key bond-forming reactions in the synthesis of this compound and its analogs under milder conditions.

Advanced Derivative Design for Specific Biological Targets

This compound serves as a valuable scaffold for the design and synthesis of new derivatives with tailored biological activities. mdpi.comnih.gov The bifunctional nature of the molecule, with its amino and carboxylic acid groups, allows for a wide range of chemical modifications to create a diverse library of compounds. mdpi.comnih.gov

A significant focus of current research is the development of derivatives targeting specific enzymes and receptors implicated in various diseases. mdpi.com For example, derivatives of aminobenzoic acids are being investigated for their potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents. mdpi.comnih.gov The design of these derivatives often involves the strategic addition of different chemical moieties to the core structure of this compound to enhance binding affinity and selectivity for the intended biological target. mdpi.com

The synthesis of these advanced derivatives often employs various chemical strategies, including amidation, esterification, and the formation of heterocyclic structures. mdpi.com The resulting compounds are then screened for their biological activity, with promising candidates undergoing further optimization.

Integration into Advanced Functional Materials

The unique chemical structure of this compound makes it a promising candidate for integration into advanced functional materials. Its aromatic ring and reactive functional groups can be exploited to create materials with novel electronic, optical, or mechanical properties.

One area of exploration is the use of aminobenzoic acid derivatives in the development of novel organic luminescent materials. mdpi.com The ability to tune the electronic properties of the molecule through chemical modification could lead to the creation of materials with specific emission characteristics for applications in displays, lighting, and sensors.

Furthermore, the incorporation of this compound into polymers could enhance their properties. For instance, functionalizing multi-walled carbon nanotubes with aminophenyl groups has been shown to improve their compatibility with liquid crystalline polymers. mdpi.com This suggests that derivatives of this compound could be used to modify the surface of nanomaterials to create polymer nanocomposites with improved performance for applications in energy harvesting and other advanced technologies. mdpi.com

Computational Screening and Machine Learning in Drug Discovery

The use of computational methods, including machine learning and virtual screening, is becoming increasingly important in the discovery and development of new drugs based on the this compound scaffold. mdpi.comcomputer.orgresearchgate.net These in silico techniques can significantly accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of virtual compounds before they are synthesized in the laboratory. researchgate.net

Machine learning models can be trained on large datasets of known compounds and their biological activities to identify new molecules with a high probability of being active against a specific target. computer.orgnih.gov This approach allows researchers to screen vast virtual libraries of potential derivatives of this compound and prioritize the most promising candidates for synthesis and experimental testing. nih.gov

Computational tools are also used to study the interactions between this compound derivatives and their biological targets at the molecular level. mdpi.com Molecular docking simulations, for example, can predict the binding mode and affinity of a compound to a protein, providing valuable insights for the rational design of more potent and selective inhibitors. nih.gov

Sustainable Synthesis and Green Chemistry Innovations

In line with the growing emphasis on environmental sustainability in the chemical industry, there is a strong push to develop greener and more sustainable methods for the synthesis of this compound and its derivatives. ijpsjournal.comresearchgate.net The principles of green chemistry aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency in chemical processes. researchgate.net

Key areas of innovation in the sustainable synthesis of aminobenzoic acid derivatives include the use of environmentally benign solvents, such as water or supercritical carbon dioxide, and the development of catalytic reactions that can proceed with high atom economy. ijpsjournal.com Biocatalytic methods, as mentioned earlier, are also a cornerstone of green chemistry, offering a renewable and less polluting alternative to traditional chemical synthesis. mdpi.comdiva-portal.org

The development of solvent-free reaction conditions and the use of energy-efficient techniques, such as microwave-assisted synthesis, are also being explored to reduce the environmental footprint of producing these valuable compounds. ijpsjournal.com By embracing these green chemistry innovations, the chemical industry can continue to benefit from the diverse applications of this compound while minimizing its impact on the environment.

Q & A

Q. What are the optimized synthetic routes for preparing 5-amino-2-methylbenzoic acid and its derivatives?

A common method involves catalytic hydrogenation of nitro precursors. For example, this compound methyl ester is synthesized by reducing the nitro analog (e.g., nitro compound 35 ) using 10% Pd-C under H₂ at 23°C for 16 hours, followed by purification via silica gel column chromatography (hexane:EtOAc = 1:1) . Characterization includes ¹H/¹³C NMR and mass spectrometry (HRMS: m/z 165.0787 [M]⁺) to confirm purity (>99%) and structure.

Q. How can column chromatography be optimized for purifying this compound intermediates?

Silica gel chromatography with a hexane:ethyl acetate (1:1) solvent system is effective for isolating methyl ester derivatives, achieving an Rf value of 0.57 . Pre-adsorption of crude products onto silica gel and gradient elution improve resolution for polar intermediates.

Q. What spectroscopic techniques are critical for structural confirmation of this compound derivatives?

Key techniques include:

- ¹H NMR : Signals at δ 7.21 (d, J = 2.5 Hz), 6.97 (d, J = 8.1 Hz), and 6.69 (dd, J = 2.5/8.1 Hz) confirm aromatic protons .

- HRMS : Exact mass analysis (e.g., m/z 165.0787 for C₉H₁₁NO₂) ensures molecular formula accuracy .

Advanced Research Questions

Q. How can this compound serve as a precursor for heterocyclic compound synthesis?

The amino and carboxylic acid groups enable cyclization reactions. For example, similar derivatives (e.g., 2-amino-5-methoxybenzoic acid) are used to synthesize isoquinolinonaphthyridines and pyridoquinazolones via condensation with aldehydes or ketones . Reaction conditions (e.g., acid catalysis, microwave-assisted heating) can modulate regioselectivity.

Q. What mechanistic insights exist for the hydrogenation of nitro intermediates to this compound derivatives?

Pd-C catalyzes nitro group reduction via a stepwise pathway: nitroso → hydroxylamine → amine. Kinetic studies suggest H₂ adsorption on Pd surfaces governs rate-limiting steps. Side reactions (e.g., over-reduction) are minimized by controlling H₂ pressure and reaction time .

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

Density Functional Theory (DFT) calculations assess electrostatic potential surfaces and H-bond donor/acceptor capacities. For example, docking studies with trypsin-like proteases highlight interactions between the carboxylic acid group and catalytic serine residues, guiding inhibitor design .

Q. What crystallographic methods resolve the solid-state structure of this compound derivatives?

Single-crystal X-ray diffraction (e.g., CCDC 2336150) reveals hydrogen-bonded dimers and π-π stacking in analogs like 5-bromo-2-(phenylamino)benzoic acid. Slow evaporation of acetone solutions yields diffraction-quality crystals .

Q. How does pH influence the stability of this compound in aqueous solutions?

The compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions due to protonation/deprotonation of the amino and carboxyl groups. Stability studies (HPLC monitoring) recommend neutral buffers (pH 6–8) and inert atmospheres for long-term storage .

Q. What role does this compound play in metalloenzyme inhibition?

Its carboxylate group chelates metal ions (e.g., Zn²⁺) in metalloprotease active sites. Structure-activity relationship (SAR) studies show methyl substitution at position 2 enhances hydrophobic interactions with enzyme pockets, improving inhibitory potency .

Q. How can advanced chromatographic techniques resolve co-eluting impurities in this compound samples?

Ultra-high-performance liquid chromatography (UHPLC) with C18 columns and 0.1% formic acid/acetonitrile gradients achieves baseline separation of isomers (e.g., 4-amino-3-methylbenzoic acid). Tandem MS (MS/MS) confirms impurity identities via fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.